molecular formula C16H16BrClN2O4S B2451151 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903660-36-5

5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2451151
CAS No.: 1903660-36-5
M. Wt: 447.73
InChI Key: DHBZDOJTOMDZBE-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with bromine and an ether linkage to a pyrrolidine ring, which is further substituted with a sulfonyl group attached to a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

  • Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with pyrrolidine under basic conditions to form 1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine.

  • Bromination of Pyridine: : The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyridine.

  • Coupling Reaction: : The final step involves coupling the brominated pyridine with the pyrrolidine intermediate. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Oxidation and Reduction: : The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and biological activity.

  • Hydrolysis: : The ether linkage between the pyridine and pyrrolidine rings can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield various substituted pyridines, while oxidation could lead to sulfone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds with biological targets, while the pyridine and pyrrolidine rings might engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the chloro and methoxy substituents, potentially altering its reactivity and biological activity.

    5-Chloro-2-((1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: The positions of the bromine and chlorine atoms are swapped, which could affect its chemical properties and interactions.

Uniqueness

The unique combination of bromine, chlorine, and methoxy substituents in 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine provides distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to similar compounds.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential pharmaceutical applications

Properties

IUPAC Name

5-bromo-2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O4S/c1-23-14-4-3-12(18)8-15(14)25(21,22)20-7-6-13(10-20)24-16-5-2-11(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBZDOJTOMDZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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